N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide
Overview
Description
“N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide” is a chemical compound with the CAS Number: 1156162-41-2 . It has a molecular weight of 276.36 . The IUPAC Name for this compound is N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide .
Molecular Structure Analysis
The InChI Code for “N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide” is 1S/C14H16N2O2S/c1-15-11-12-6-5-7-13(10-12)16-19(17,18)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3 .Physical And Chemical Properties Analysis
“N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide” is a powder at room temperature .Scientific Research Applications
Antibacterial and Anti-Enzymatic Agents : Benzenesulfonamide derivatives have been found to be potent antibacterial agents and moderate to weak enzyme inhibitors. This includes the synthesis and evaluation of various substituted benzenesulfonamides, indicating their potential in treating bacterial infections and influencing enzymatic processes (Abbasi et al., 2015).
Inhibition of Phospholipase A2 : Some benzenesulfonamide derivatives have been evaluated as inhibitors of membrane-bound phospholipase A2. These compounds have shown potency in inhibiting the liberation of arachidonic acid, indicating potential applications in managing inflammation and related diseases (Oinuma et al., 1991).
Conformation Analysis in Antileishmania Study : A study examining the crystal structures of certain benzenesulfonamide derivatives used in antileishmania research revealed significant differences in molecular conformations, which are crucial for their biological activity (Borges et al., 2014).
Antitumor Activity : Benzenesulfonamide derivatives have been synthesized and shown to exhibit excellent in vitro antitumor activity against certain cell lines. These findings are backed by comprehensive theoretical and experimental studies, highlighting their potential as antitumor agents (Fahim & Shalaby, 2019).
Polymerization and Antimicrobial Activity : Certain polymers synthesized from benzenesulfonamide derivatives have shown greater antimicrobial activity compared to native drugs, suggesting their applications in developing new antimicrobial treatments (Thamizharasi et al., 2002).
Inhibition of Kynurenine 3-Hydroxylase : N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in studying neurological disorders and neuronal injury (Röver et al., 1997).
Photodynamic Therapy in Cancer Treatment : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups indicated its potential as a Type II photosensitizer in treating cancer via photodynamic therapy, due to its high singlet oxygen quantum yield (Pişkin et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-[3-(methylaminomethyl)phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-15-11-12-6-5-7-13(10-12)16-19(17,18)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUZJNKQRFEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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